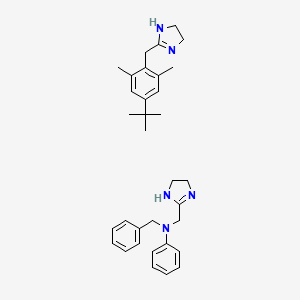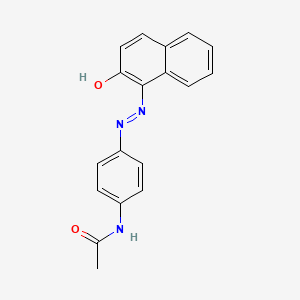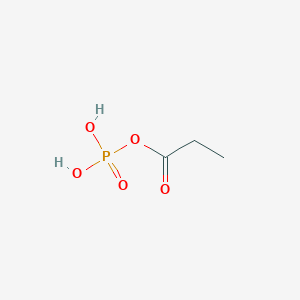
Propanoyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoyl phosphate is the phosphate ester of propanoic acid. It has a role as an Escherichia coli metabolite. It derives from a propionic acid. It is a conjugate acid of a this compound(2-).
Wissenschaftliche Forschungsanwendungen
1. Environmental and Health Impact Assessment
Propanoyl phosphate and related compounds have been the subject of environmental and health impact studies. For instance, tris-(1,3-dichloro-2-propyl) phosphate, a flame retardant, has been found to be a mutagen, raising concerns about its potential carcinogenic effects (Gold, Blum, & Ames, 1978). Additionally, the metabolites of organophosphate flame retardants, including those of this compound derivatives, have been linked to developmental toxicity in zebrafish, emphasizing the need for understanding their toxicological effects (Lee et al., 2019).
2. Monitoring and Detection Techniques
Research has also focused on developing methods for monitoring this compound and its derivatives in various environments. Techniques such as LC-MS/MS have been utilized for the simultaneous determination of urinary biomarkers of exposure to this compound-related compounds (Bastiaensen et al., 2018). This is crucial for understanding human exposure levels and potential health risks.
3. Membrane Distillation Applications
In the field of membrane science, this compound compounds have been utilized in the engineering of microporous films for membrane distillation applications. For example, polyvinylidene fluoride dissolved in triethyl phosphate has been used to fabricate hydrophobic microporous films (Nejati et al., 2015). Such developments are significant for advancements in water treatment and purification technologies.
4. Industrial Applications
This compound is also involved in industrial processes, such as in the production of erythromycin. A study explored the metabolic fate of propanol, used as a precursor in erythromycin synthesis, in an industrial strain of Saccharopolyspora erythraea (Xu et al., 2021). Understanding such pathways is vital for optimizing industrial bioprocesses.
Eigenschaften
Molekularformel |
C3H7O5P |
|---|---|
Molekulargewicht |
154.06 g/mol |
IUPAC-Name |
phosphono propanoate |
InChI |
InChI=1S/C3H7O5P/c1-2-3(4)8-9(5,6)7/h2H2,1H3,(H2,5,6,7) |
InChI-Schlüssel |
FMNMEQSRDWIBFO-UHFFFAOYSA-N |
SMILES |
CCC(=O)OP(=O)(O)O |
Kanonische SMILES |
CCC(=O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


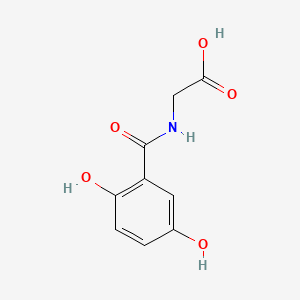
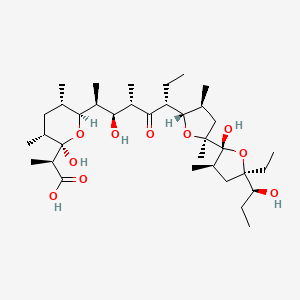
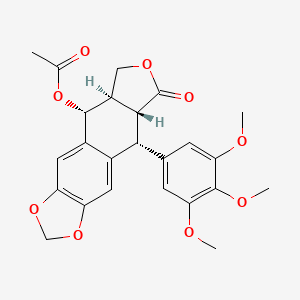
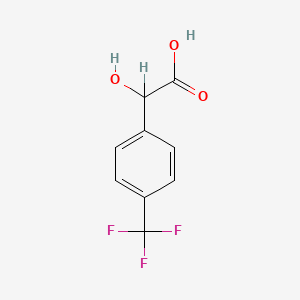
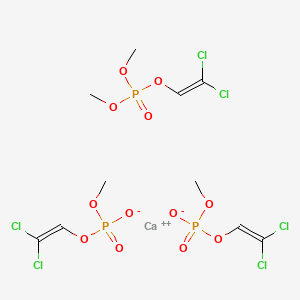
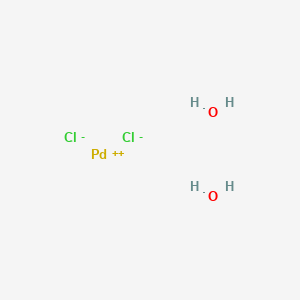
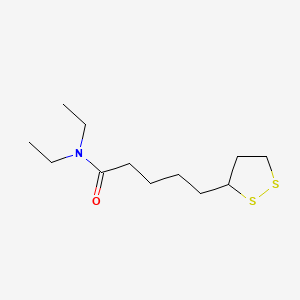
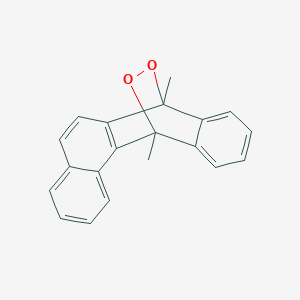
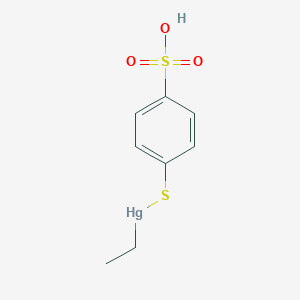
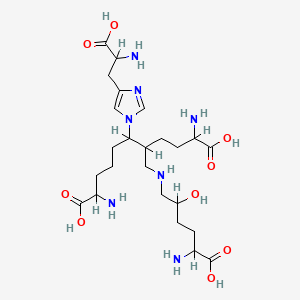
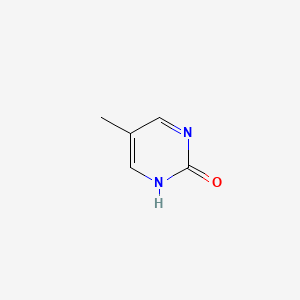
![4-[(E)-({3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}methylidene)amino]butanoic acid](/img/structure/B1206079.png)
